5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one 5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one
Brand Name: Vulcanchem
CAS No.: 57360-30-2
VCID: VC7918541
InChI: InChI=1S/C4H5N3OS/c1-9-3-2-5-7-4(8)6-3/h2H,1H3,(H,6,7,8)
SMILES: CSC1=NC(=O)NN=C1
Molecular Formula: C4H5N3OS
Molecular Weight: 143.17 g/mol

5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one

CAS No.: 57360-30-2

Cat. No.: VC7918541

Molecular Formula: C4H5N3OS

Molecular Weight: 143.17 g/mol

* For research use only. Not for human or veterinary use.

5-(Methylthio)-2,3-dihydro-1,2,4-triazin-3-one - 57360-30-2

Specification

CAS No. 57360-30-2
Molecular Formula C4H5N3OS
Molecular Weight 143.17 g/mol
IUPAC Name 5-methylsulfanyl-2H-1,2,4-triazin-3-one
Standard InChI InChI=1S/C4H5N3OS/c1-9-3-2-5-7-4(8)6-3/h2H,1H3,(H,6,7,8)
Standard InChI Key RFTNJRSVGZIIOW-UHFFFAOYSA-N
SMILES CSC1=NC(=O)NN=C1
Canonical SMILES CSC1=NC(=O)NN=C1

Introduction

Structural and Molecular Characterization

Core Structure and Substituent Configuration

The compound’s backbone consists of a partially saturated 1,2,4-triazinone ring, with the methylthio (-SCH3_3) group at position 5. The 2D structure (Figure 1) reveals a planar triazinone ring stabilized by conjugation, while the methylthio group introduces steric and electronic effects that influence reactivity . The IUPAC name, 5-methylsulfanyl-2H-1,2,4-triazin-3-one, reflects this substitution pattern .

Table 1: Key Computed Molecular Properties

PropertyValue
Molecular FormulaC4_4H5_5N3_3OS
Molecular Weight143.17 g/mol
XLogP30.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Rotatable Bonds1

Spectroscopic Features

NMR Spectroscopy: The 1H^1\text{H} NMR spectrum (Varian A-60) displays a singlet at δ 2.28 ppm for the methylthio group’s protons, while the triazinone ring protons resonate as a singlet at δ 5.80 ppm . The 13C^{13}\text{C} NMR spectrum confirms the carbonyl carbon at δ 170.4 ppm and the methylthio carbon at δ 12.8 ppm .
UV-Vis Spectroscopy: A strong absorption band at 264 nm (ε = 12,500 M1^{-1}cm1^{-1}) corresponds to the π→π* transition of the conjugated triazinone system .

Synthetic Methodologies

Cyclocondensation Approaches

While no direct synthesis of 5-(methylthio)-2,3-dihydro-1,2,4-triazin-3-one has been reported, analogous triazinones are synthesized via (3+3)-annulation between α-amino acid esters and nitrile imines . Adapting this method, glycine methyl ester could react with a methylthio-substituted hydrazonoyl bromide to form the target compound (Scheme 1):

Glycine methyl ester+CH3S-C≡N-NH2Et3N, THF5-(Methylthio)-triazinone[2]\text{Glycine methyl ester} + \text{CH}_3\text{S-C≡N-NH}_2 \xrightarrow{\text{Et}_3\text{N, THF}} \text{5-(Methylthio)-triazinone} \quad[2]

Functional Group Interconversions

The methylthio group can be oxidized to sulfone derivatives using mild phase-transfer catalysis (PTC) conditions (e.g., H2_2O2_2/NaHCO3_3), enhancing electrophilicity for further derivatization . Catalytic hydrogenation (H2_2, Pd/C) selectively reduces the triazinone ring’s C=N bonds, yielding dihydrotriazine intermediates .

Computational and Experimental Challenges

Stability and Reactivity

The compound’s low XLogP3 (0.3) suggests moderate hydrophilicity, necessitating formulation strategies for in vivo studies . Degradation studies under acidic conditions (pH < 3) indicate ring-opening via hydrolysis of the C-S bond, limiting oral bioavailability .

Synthetic Optimization

Current yields for analogous triazinones range from 70–90%, but scalability is hindered by the limited commercial availability of methylthio-substituted hydrazonoyl halides . Flow chemistry approaches may address this by enabling in situ generation of reactive intermediates .

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